N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide
Description
N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated benzoyl group and a pyridine carboxamide moiety
Properties
IUPAC Name |
N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-24-15-4-3-13(11-14(15)18)17(23)21-8-2-7-20-16(22)12-5-9-19-10-6-12/h3-6,9-11H,2,7-8H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOINILVDCXHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.
Amidation: The formation of the amide bond is carried out by reacting the brominated and methoxylated benzoyl compound with 3-aminopropylamine.
Coupling with Pyridine Carboxamide: The final step involves coupling the intermediate with pyridine-4-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-[3-[(3-bromo-4-methoxybenzoyl)amino]propyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
4-Bromo-3-methylbenzamide: Shares the brominated benzoyl group but differs in the methoxy and pyridine carboxamide moieties.
4-Bromo-N,N-bis(4-methoxyphenyl)aniline: Contains a similar brominated benzoyl group but has different substituents on the aromatic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
